molecular formula C10H15N3O2 B14237888 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol CAS No. 527673-51-4

2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol

Cat. No.: B14237888
CAS No.: 527673-51-4
M. Wt: 209.24 g/mol
InChI Key: UFPNTERTIAJIJQ-UHFFFAOYSA-N
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Description

2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol is a complex organic compound that features a triazene group linked to a phenyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol typically involves the following steps:

    Formation of the Triazene Group: This can be achieved by reacting a diazonium salt with an appropriate amine under controlled conditions.

    Attachment to the Phenyl Ring: The triazene group is then linked to a phenyl ring that has a hydroxymethyl substituent. This step often requires a coupling reaction facilitated by a catalyst.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The triazene group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-{(2E)-3-[3-(Carboxyphenyl)-1-methyltriaz-2-en-1-yl}ethan-1-ol.

    Reduction: 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methylamine}ethan-1-ol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. The hydroxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}propan-1-ol: Similar structure but with a propan-1-ol moiety.

    2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}butan-1-ol: Similar structure but with a butan-1-ol moiety.

Uniqueness

2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group enhances its solubility, while the triazene group provides a versatile site for chemical modifications.

Properties

CAS No.

527673-51-4

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-[[[3-(hydroxymethyl)phenyl]diazenyl]-methylamino]ethanol

InChI

InChI=1S/C10H15N3O2/c1-13(5-6-14)12-11-10-4-2-3-9(7-10)8-15/h2-4,7,14-15H,5-6,8H2,1H3

InChI Key

UFPNTERTIAJIJQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)N=NC1=CC=CC(=C1)CO

Origin of Product

United States

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